(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-fluorophenyl)butanoic acid
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Overview
Description
PD-149164 is a synthetic organic compound that acts as an agonist for cholecystokinin receptors, specifically the CCK-A receptor . It was initially developed by Pfizer Inc. and has been studied for its potential therapeutic applications in treating nervous system diseases and digestive system disorders .
Preparation Methods
The synthesis of PD-149164 involves multiple steps, starting with the preparation of the core structure, which includes a benzenebutanoic acid derivative. The synthetic route typically involves the following steps:
Formation of the core structure: This involves the reaction of 4-fluorobenzoic acid with appropriate reagents to form the benzenebutanoic acid core.
Introduction of functional groups: The core structure is then modified by introducing various functional groups, such as the indole group and the adamantane moiety.
Final assembly: The final step involves the coupling of the modified core structure with other components to form the complete PD-149164 molecule.
Chemical Reactions Analysis
PD-149164 undergoes several types of chemical reactions, including:
Oxidation: PD-149164 can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups present in the molecule, resulting in reduced forms of PD-149164.
Substitution: The fluorine atom in the benzenebutanoic acid core can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
PD-149164 exerts its effects by binding to and activating cholecystokinin receptors, specifically the CCK-A receptor. This activation leads to a cascade of intracellular signaling events, including the release of intracellular calcium ions and the activation of various downstream pathways . The molecular targets of PD-149164 include the cholecystokinin receptors, which are involved in regulating digestive processes and modulating nervous system functions .
Comparison with Similar Compounds
PD-149164 is unique in its high affinity and selectivity for the CCK-A receptor compared to other similar compounds. Some similar compounds include:
Proglumide: A cholecystokinin receptor antagonist used to study the physiological roles of cholecystokinin receptors.
Benzotript: Another cholecystokinin receptor antagonist with lower affinity compared to PD-149164.
CR 665: A potent analogue of benzotript with similar binding properties.
PD-149164 stands out due to its higher affinity and selectivity for the CCK-A receptor, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C33H38FN3O5 |
---|---|
Molecular Weight |
575.7 g/mol |
IUPAC Name |
(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-(4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C33H38FN3O5/c1-33(17-24-18-35-28-5-3-2-4-27(24)28,31(40)36-26(16-29(38)39)15-19-6-8-25(34)9-7-19)37-32(41)42-30-22-11-20-10-21(13-22)14-23(30)12-20/h2-9,18,20-23,26,30,35H,10-17H2,1H3,(H,36,40)(H,37,41)(H,38,39)/t20?,21?,22?,23?,26-,30?,33+/m0/s1 |
InChI Key |
UZOOGOCMUARFDV-FPRYDEEZSA-N |
Isomeric SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@@H](CC3=CC=C(C=C3)F)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=C(C=C3)F)CC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Synonyms |
PD 149164 PD 151932 PD-149164 PD-151932 PD149164 PD151932 |
Origin of Product |
United States |
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